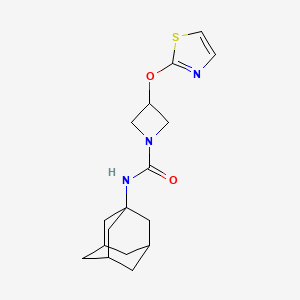
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is a synthetic compound with a unique molecular structure. This compound has a pyridine ring that is partially hydrogenated and substituted with various functional groups, making it of interest in multiple scientific fields due to its distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate typically involves multi-step organic synthesis. The synthesis begins with the preparation of the pyridine ring, followed by sequential functional group transformations to introduce the tert-butyl, methyl, and trifluoroacetyl groups. Key steps often include nucleophilic substitution, esterification, and selective reduction. Reaction conditions might include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve batch or continuous flow processes. High-purity reagents and advanced purification techniques such as crystallization or chromatography are utilized to ensure the quality of the final product. Automation in reaction monitoring and control enhances efficiency and yield in large-scale productions.
化学反应分析
Types of Reactions: 1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: Oxidation reactions can modify the functional groups on the pyridine ring, potentially converting alcohols to carbonyl compounds.
Reduction: Selective reductions can further hydrogenate the pyridine ring or reduce ketones to secondary alcohols.
Substitution: Nucleophilic substitution can replace functional groups like the trifluoroacetyl group with other nucleophiles under suitable conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to optimize each step.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used but often include modified pyridine derivatives with altered functional groups.
科学研究应用
1-O-Tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate is valuable in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Industry: Utilized in the development of advanced materials and specialty chemicals due to its unique reactivity and stability.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may bind to enzymes or receptors, influencing their activity and modulating biological pathways.
Pathways Involved: The exact pathways are often elucidated through biochemical assays and molecular docking studies, revealing how the compound affects cellular processes.
相似化合物的比较
Similar Compounds
1-O-tert-butyl 2-O-ethyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2R)-5-(2,2-difluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
1-O-tert-butyl 2-O-methyl (2R)-5-(acetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Uniqueness: The unique combination of tert-butyl, methyl, and trifluoroacetyl groups, along with the partially hydrogenated pyridine ring, imparts distinct chemical properties that are not found in other similar compounds. This makes it particularly valuable in creating new chemical entities with tailored reactivity and stability for specific applications.
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO5/c1-13(2,3)23-12(21)18-7-8(10(19)14(15,16)17)5-6-9(18)11(20)22-4/h7,9H,5-6H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPCLGZQBCKMH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(CCC1C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(CC[C@@H]1C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
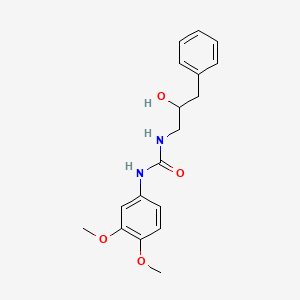
![hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2374277.png)
![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)
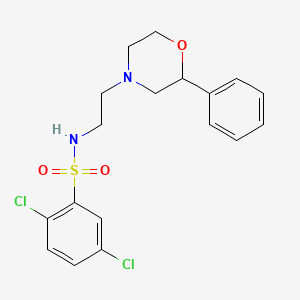
![2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2374282.png)
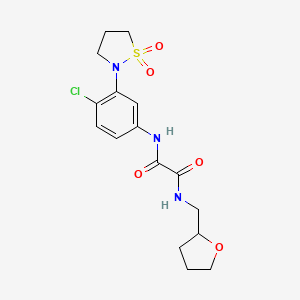
![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)
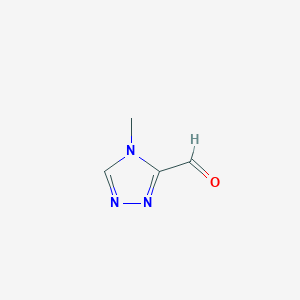
azanide](/img/structure/B2374295.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2374297.png)
